

Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *2-Guanidino-4-chloromethylthiazole hydrochloride*

Cat. No.: *B021545*

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2-Guanidino-4-chloromethylthiazole hydrochloride, with the molecular formula $C_5H_8Cl_2N_4S$, is a pivotal heterocyclic intermediate in the field of pharmaceutical sciences.[1][2] While not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a versatile and highly reactive building block. The molecule is characterized by a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, substituted with a nucleophilic guanidino group at the 2-position and an electrophilic chloromethyl group at the 4-position.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and reaction in various solvent systems.[3]

Its most notable application is as a critical precursor in the synthesis of potent histamine H_2 -receptor antagonists, most famously Famotidine, a widely used drug for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[3][4] The strategic placement of its functional groups allows for sequential, regioselective modifications, providing a reliable scaffold for constructing more complex, biologically active molecules. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and practical application of this essential compound, grounded in established protocols and field-proven insights.

Physicochemical and Structural Characteristics

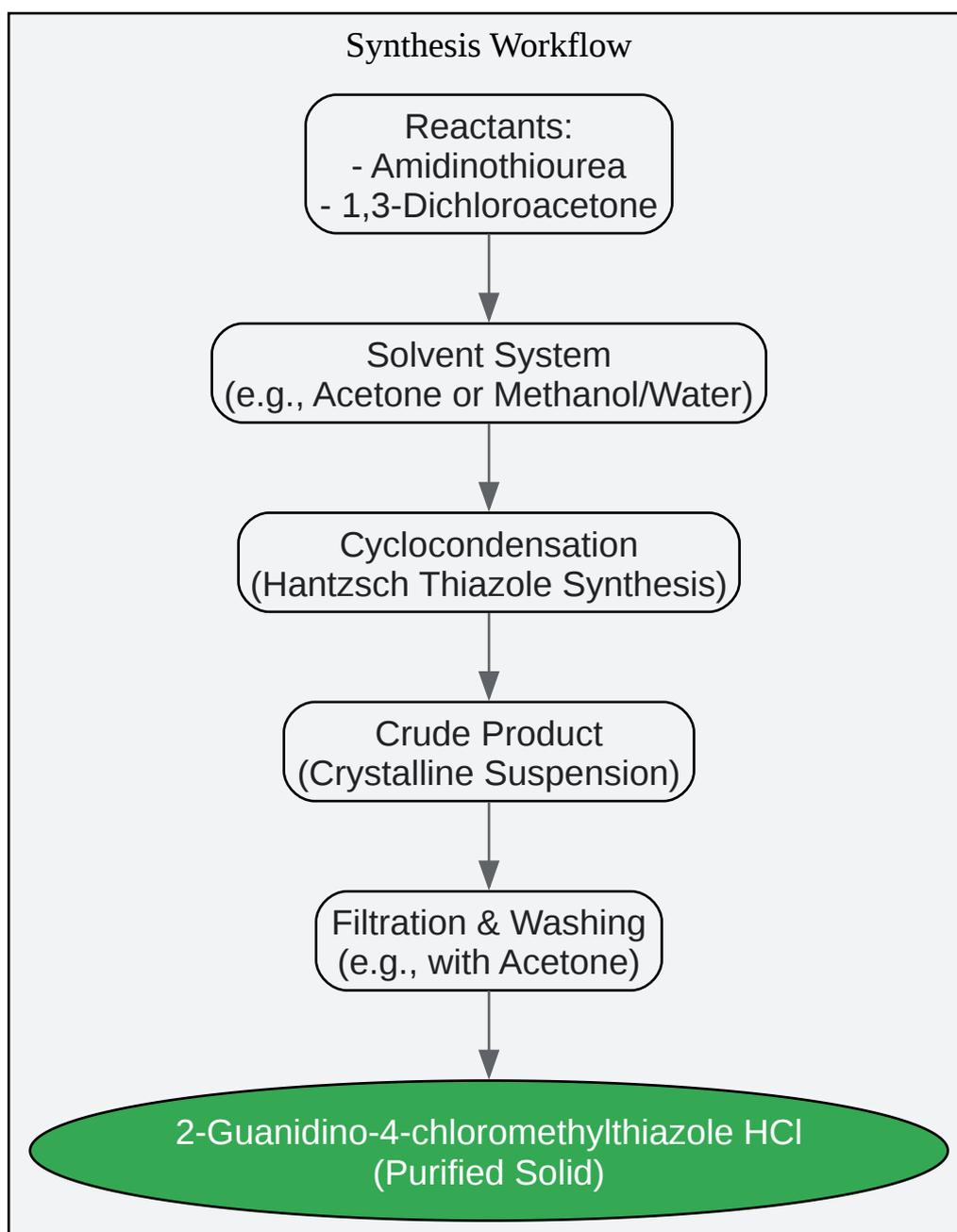
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ Cl ₂ N ₄ S	[1][5]
Molecular Weight	227.11 g/mol	[1][5]
Appearance	White crystalline powder	[6][7]
Melting Point	191-193 °C	[8]
CAS Number	69014-12-6	[1]
Storage	2–8°C, airtight, avoid moisture	[3][9]

Core Synthesis: A Modern Take on the Hantzsch Thiazole Synthesis

The industrial-scale and laboratory synthesis of **2-Guanidino-4-chloromethylthiazole hydrochloride** is a classic example of a cyclocondensation reaction, specifically a modification of the Hantzsch thiazole synthesis.[1] The process involves the reaction between amidinothiourea (also known as (aminoiminomethyl)thiourea) and 1,3-dichloroacetone.[3][4][10]

From a mechanistic standpoint, the reaction is elegant. The sulfur atom of the thiourea moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring. The choice of reaction conditions is critical for maximizing yield and minimizing side products.



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Caption: High-level workflow for the synthesis of 2-Guanidino-4-chloromethylthiazole HCl.

Field-Proven Synthesis Protocol

This protocol synthesizes insights from established methodologies, prioritizing safety, yield, and purity.[4][10]

Materials:

- Amidinothiourea (1.0 eq)
- 1,3-Dichloroacetone (1.05 eq)
- Acetone (anhydrous, reaction grade)
- Ice-water bath
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper

Step-by-Step Methodology:

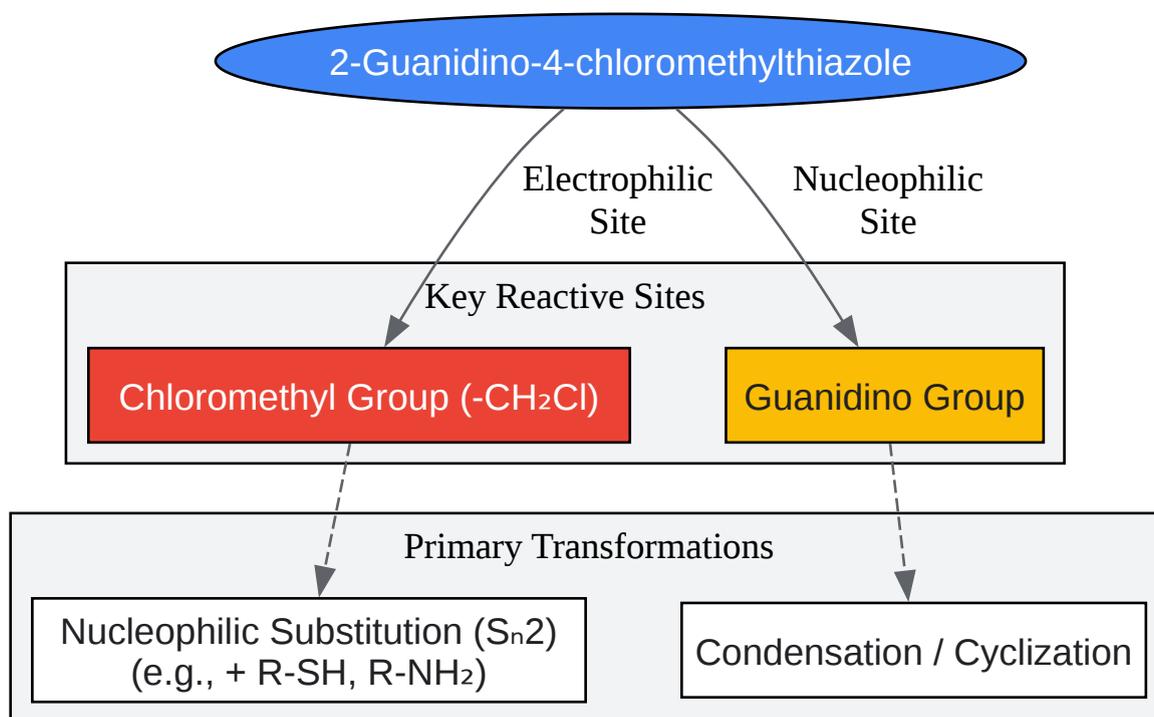
- Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dichloroacetone in anhydrous acetone (approx. 10 mL per gram of dichloroacetone).
- Cooling: Cool the solution to between -5°C and 0°C using an ice-salt bath. Maintaining this low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of undesired polymeric byproducts.^[10]
- Reactant Addition: Suspend amidinothiourea in a separate portion of cold acetone and add this suspension portion-wise to the stirred 1,3-dichloroacetone solution over 1-2 hours. A slow, controlled addition is key to maintaining the temperature and ensuring a homogenous reaction mixture.^[10]
- Reaction: After the addition is complete, allow the mixture to stir at a low temperature (below 0°C) for several hours to overnight. A fine white solid of the hydrochloride salt will gradually precipitate out of the solution.^{[8][10]}
- Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Purification: Wash the filter cake thoroughly with cold acetone to remove any unreacted starting materials and soluble impurities.

- **Drying:** Dry the resulting white crystalline solid under vacuum to yield **2-Guanidino-4-chloromethylthiazole hydrochloride**. Purity can be assessed via melting point determination and spectroscopic methods. For higher purity, recrystallization from ethanol can be performed.[\[8\]](#)

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of **2-Guanidino-4-chloromethylthiazole hydrochloride** stems from its two distinct reactive centers, which can be addressed selectively.[\[1\]](#)

- **The Electrophilic Chloromethyl Group (-CH₂Cl):** This is the primary site for functionalization. The chlorine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of a wide variety of side chains, particularly those containing sulfur or nitrogen nucleophiles, which is the key step in the synthesis of Famotidine and related compounds.[\[3\]](#)
- **The Nucleophilic Guanidino Group (-C(NH)NH₂):** The nitrogen atoms of the guanidine moiety possess lone pairs of electrons and can act as nucleophiles or bases. They can participate in condensation or cyclization reactions, allowing for further modification of the core structure.[\[1\]](#)



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Sources

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